(3-(Difluoromethoxy)-5-fluorophenyl)boronic acid
Overview
Description
(3-(Difluoromethoxy)-5-fluorophenyl)boronic acid: is an organoboron compound that has gained attention in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with difluoromethoxy and fluorine groups. The unique structural features of this compound make it a valuable reagent in organic synthesis, particularly in cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron (B2Pin2) as the boron source . The reaction is usually carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2, under an inert atmosphere .
Industrial Production Methods: Industrial production of (3-(Difluoromethoxy)-5-fluorophenyl)boronic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: (3-(Difluoromethoxy)-5-fluorophenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Common Reagents and Conditions:
Palladium Catalysts: Pd(PPh3)4, Pd(dppf)Cl2
Bases: Potassium carbonate, sodium hydroxide
Oxidizing Agents: Hydrogen peroxide, sodium perborate
Major Products:
Phenols: Formed from the oxidation of the boronic acid group
Biaryls: Formed from Suzuki-Miyaura cross-coupling reactions
Scientific Research Applications
Chemistry: (3-(Difluoromethoxy)-5-fluorophenyl)boronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions . This makes it a valuable reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, boronic acids are known to interact with biomolecules such as enzymes and receptors. This compound may be used in the development of enzyme inhibitors or as a probe to study biological pathways involving boron-containing compounds .
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and electronic components, where its unique chemical properties can be leveraged to achieve desired functionalities .
Mechanism of Action
The mechanism of action of (3-(Difluoromethoxy)-5-fluorophenyl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which facilitates the transfer of the boronic acid group to the target molecule . In biological systems, the boronic acid group can form reversible covalent bonds with diols and other nucleophiles, allowing it to interact with biomolecules and modulate their activity .
Comparison with Similar Compounds
Phenylboronic Acid: Lacks the difluoromethoxy and fluorine substituents, making it less reactive in certain cross-coupling reactions.
(4-Fluorophenyl)boronic Acid: Contains a single fluorine substituent, which affects its reactivity and selectivity in chemical reactions.
(3-(Difluoromethoxy)-4-fluoro-5-methylphenyl)boronic Acid: Similar structure but with an additional methyl group, which can influence its steric and electronic properties.
Uniqueness: The presence of both difluoromethoxy and fluorine groups in (3-(Difluoromethoxy)-5-fluorophenyl)boronic acid imparts unique electronic and steric properties, making it a versatile reagent in various chemical transformations. Its ability to participate in a wide range of reactions and its applications in diverse fields highlight its significance in scientific research .
Properties
IUPAC Name |
[3-(difluoromethoxy)-5-fluorophenyl]boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BF3O3/c9-5-1-4(8(12)13)2-6(3-5)14-7(10)11/h1-3,7,12-13H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLVLRKGGNZFFBQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)F)OC(F)F)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BF3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.93 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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